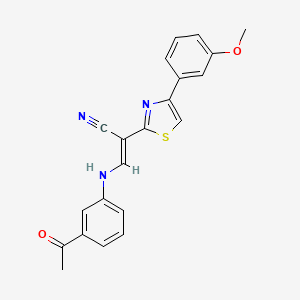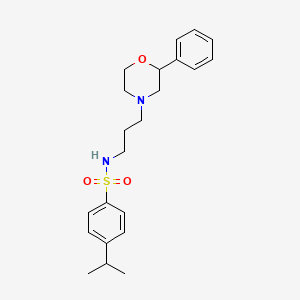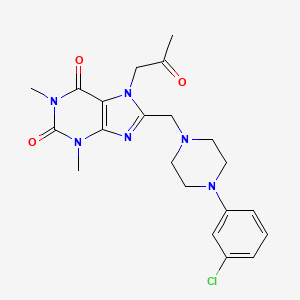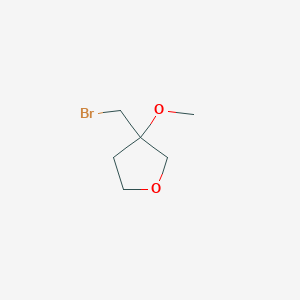
(E)-3-((3-acetylphenyl)amino)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-3-((3-acetylphenyl)amino)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile, commonly known as AMT, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. AMT belongs to the class of acrylonitrile compounds and has a molecular weight of 402.48 g/mol.
Scientific Research Applications
Synthesis and Characterization
- Synthesis of Derivatives: A study described the synthesis and characterization of new derivatives involving reactions with hydrazine hydrate and other reagents to produce 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives. The compounds were analyzed using elemental analysis and spectral data (Hassan, Hafez, & Osman, 2014).
- Chemical Reduction: Another research focused on the reduction of similar acrylonitrile derivatives with lithium aluminum hydride, yielding amine derivatives. This study provided insights into structural confirmations through X-ray diffraction analysis (Frolov et al., 2005).
Biological Activities
- Cytotoxicity and Antiproliferative Activities: Some derivatives exhibited cytotoxic effects towards tumor cells and induced apoptosis in human leukemia cells via mitochondrial/caspase pathways, suggesting potential for cancer therapy applications (Repický, Jantová, & Cipak, 2009).
- Antibacterial and Antifungal Activities: Research on modified polymers derived from reactions with various amines showed increased swelling properties and enhanced thermal stability. These polymers demonstrated promising antibacterial and antifungal activities, indicating potential for medical applications (Aly & El-Mohdy, 2015).
Photophysical and Photochemical Properties
- Optical Limiting: A study on donor-acceptor substituted thiophene dyes, including acrylonitrile derivatives, showcased enhanced nonlinear optical limiting behavior, making them suitable for optoelectronic devices aimed at protecting eyes and optical sensors (Anandan et al., 2018).
properties
IUPAC Name |
(E)-3-(3-acetylanilino)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2S/c1-14(25)15-5-3-7-18(9-15)23-12-17(11-22)21-24-20(13-27-21)16-6-4-8-19(10-16)26-2/h3-10,12-13,23H,1-2H3/b17-12+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNILHNIRQPBBDC-SFQUDFHCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC(=CC=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC(=CC=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-((3-acetylphenyl)amino)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-bromobenzyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2412618.png)
![3-Ethyl-8-((3-fluorophenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2412619.png)


![1-{[(Thiophen-2-yl)methyl]carbamoyl}ethyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2412624.png)



![3-amino-N-(4-ethylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2412632.png)
![N-(3-fluorophenyl)-2-(7-oxo-8-((p-tolylamino)methyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2412633.png)


![methyl 2-({[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetyl}amino)benzoate](/img/structure/B2412637.png)
![N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2412639.png)